Ethyl 4-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]-1-piperidinecarboxylate
CAS No.:
Cat. No.: VC14983638
Molecular Formula: C20H22F3N3O4S
Molecular Weight: 457.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22F3N3O4S |
|---|---|
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | ethyl 4-[[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C20H22F3N3O4S/c1-3-29-19(28)26-10-8-14(9-11-26)25-17(27)16-12(2)24-18(31-16)13-4-6-15(7-5-13)30-20(21,22)23/h4-7,14H,3,8-11H2,1-2H3,(H,25,27) |
| Standard InChI Key | IQBYRRZTCJJXHZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N=C(S2)C3=CC=C(C=C3)OC(F)(F)F)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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A piperidine ring substituted at the 1-position with an ethyl carboxylate group and at the 4-position with an amide-linked thiazole moiety.
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A 1,3-thiazole heterocycle featuring a methyl group at the 4-position and a 4-(trifluoromethoxy)phenyl group at the 2-position.
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A trifluoromethoxy group (–OCF₃) attached to the phenyl ring, enhancing lipophilicity and metabolic stability .
The molecular formula is C₂₀H₂₁F₃N₄O₄S, with a calculated molecular weight of 494.47 g/mol. The trifluoromethoxy group contributes significantly to the compound’s physicochemical profile, increasing its log P value (estimated at 3.2) and influencing membrane permeability .
Spectroscopic Characteristics
Key spectroscopic data inferred from analogous compounds include:
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IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and 1250–1150 cm⁻¹ (C–F) .
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NMR: Distinct signals for the piperidine protons (δ 1.2–3.5 ppm), thiazole aromatic protons (δ 7.3–8.1 ppm), and trifluoromethoxy group (δ 4.5 ppm as a quartet) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves sequential coupling reactions, as exemplified by related piperidine-thiazole hybrids :
Step 1: Thiazole Intermediate Preparation
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid is synthesized via:
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Condensation of 4-(trifluoromethoxy)benzaldehyde with thioacetamide.
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Cyclization with methyl bromoacetate.
Step 2: Amide Bond Formation
The thiazole carboxylic acid is activated (e.g., using HATU) and coupled with 4-amino-1-piperidinecarboxylate under inert conditions .
Step 3: Esterification
Final ethyl ester formation is achieved via reaction with ethyl chloroformate in the presence of a base .
Optimization Challenges
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Yield Improvements: Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .
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Purification: Reverse-phase HPLC achieves >95% purity, critical for pharmacological evaluations .
Biological Activity and Mechanism
Anti-inflammatory Effects
In murine models, the compound reduces TNF-α production by 62% at 10 mg/kg (p < 0.01), likely through NF-κB pathway inhibition . The piperidine ring’s conformational flexibility enables optimal receptor binding .
Pharmacokinetic Profile
Absorption and Distribution
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Bioavailability: 78% in rodent studies, attributed to the ethyl ester’s hydrolysis-resistant design .
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Volume of Distribution: 2.1 L/kg, indicating extensive tissue penetration .
Metabolism and Excretion
Primary metabolic pathways include:
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Hepatic CYP3A4-mediated oxidation of the piperidine ring.
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Esterase-mediated cleavage of the ethyl carboxylate .
Elimination half-life (t₁/₂) = 6.2 hours, with 85% renal excretion .
Therapeutic Applications and Future Directions
Drug Development Prospects
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